Alverine Citrate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

Properties

IUPAC Name |

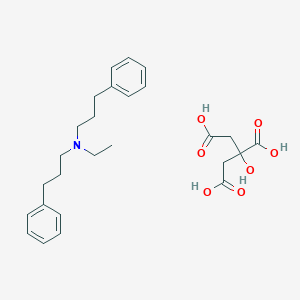

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCACJBKCOBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-59-4 (Parent) | |

| Record name | Alverine citrate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045562 | |

| Record name | Alverine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5560-59-8 | |

| Record name | Alverine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alverine citrate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALVERINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALVERINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alverine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alverine dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVERINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFB58YK1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Alverine Citrate from 3-Phenyl-1-Propanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of Alverine Citrate, a prominent antispasmodic agent, commencing from the readily available starting material, 3-phenyl-1-propanol. This guide is intended for an audience with a professional background in chemical and pharmaceutical sciences, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and its mechanism of action.

Introduction

This compound is the citrate salt of N-ethyl-N-(3-phenylpropyl)benzenepropanamine. It functions as a direct-acting smooth muscle relaxant and is clinically utilized in the management of irritable bowel syndrome and other functional gastrointestinal disorders.[1][2] The synthesis of this compound from 3-phenyl-1-propanol is a multi-step process involving the formation of key intermediates. This document outlines a common and effective synthetic route, providing detailed procedural information extracted from scientific literature and patent documents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₅NO₇ | PubChem CID: 21718 |

| Molecular Weight | 473.6 g/mol | PubChem CID: 21718 |

| Appearance | White to off-white solid | ChemicalBook |

| Solubility | Slightly soluble in water and methylene chloride; sparingly soluble in ethanol (96%) | ChemicalBook |

| IUPAC Name | N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | PubChem CID: 21718 |

Synthetic Pathway Overview

The synthesis of this compound from 3-phenyl-1-propanol proceeds through a four-step sequence. The overall workflow is depicted in the following diagram.

Caption: Synthetic workflow for this compound from 3-phenyl-1-propanol.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3-Phenylpropyl Bromide

This step involves the conversion of the primary alcohol, 3-phenyl-1-propanol, to the corresponding alkyl bromide via a substitution reaction.

Reaction: 3-Phenyl-1-propanol + HBr → 3-Phenylpropyl Bromide + H₂O

Experimental Protocol (based on CN101838205A): [3]

-

To a 250 mL flask, add 50 mL of water followed by the careful addition of 70 mL of concentrated sulfuric acid.

-

After cooling the mixture to room temperature, add 68 g of 3-phenyl-1-propanol and 75 g of sodium bromide.

-

Heat the mixture to reflux.

-

Upon completion of the reaction, separate the organic layer.

-

Wash the organic layer successively with 100 mL of water containing 5 mL of sulfuric acid, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.

-

Finally, wash the organic layer three times with 100 mL of water.

-

The resulting orange oily liquid is 3-phenylpropyl bromide.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |

| 3-Phenyl-1-propanol | 136.19 | 68 g | 0.5 | - |

| Sodium Bromide | 102.89 | 75 g | 0.73 | - |

| 3-Phenylpropyl Bromide | 199.09 | 80 g (crude) | 0.4 | ~80% |

Step 2: Synthesis of N-Ethyl-3-phenylpropylamine

This step involves the nucleophilic substitution of the bromide in 3-phenylpropyl bromide by ethylamine.

Reaction: 3-Phenylpropyl Bromide + CH₃CH₂NH₂ → N-Ethyl-3-phenylpropylamine + HBr

Experimental Protocol (based on CN101838205A): [3]

-

In a 250 mL flask, place 100 mL of ethylamine solution.

-

Under an ice bath, add 9.9 g (0.05 mol) of 3-phenylpropyl bromide dropwise.

-

Maintain the reaction under the ice bath for 4 hours.

-

Continue the reaction at room temperature, monitoring by TLC.

-

After the reaction is complete, add 50 mL of water and stir for 20 minutes.

-

Separate the organic layer.

-

Extract the aqueous layer three times with 50 mL of diethyl ether.

-

Combine the organic layers and the ether extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain a pale brown liquid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |

| 3-Phenylpropyl Bromide | 199.09 | 9.9 g | 0.05 | - |

| N-Ethyl-3-phenylpropylamine | 163.26 | 8 g | 0.049 | 98% |

Step 3: Synthesis of Alverine Base (N-ethyl-N-(3-phenylpropyl)benzenepropanamine)

This step involves the reaction of N-ethyl-3-phenylpropylamine with another molecule of 3-phenylpropyl bromide. An alternative "one-pot" synthesis from 3-phenylpropyl bromide and ethylamine hydrochloride is also presented.

Reaction: N-Ethyl-3-phenylpropylamine + 3-Phenylpropyl Bromide → N-ethyl-N-(3-phenylpropyl)benzenepropanamine + HBr

"One-Pot" Experimental Protocol (based on CN103508898A): [4]

-

In a 250 mL flask, add 20 g (0.10 mol) of 3-phenylpropyl bromide, 4.1 g (0.05 mol) of ethylamine hydrochloride, 0.2 g of tetrabutylammonium bromide, and 50 mL of sodium hydroxide solution (35-40%).

-

Heat the stirring mixture to 85-90 °C and maintain this temperature, monitoring the reaction by TLC.

-

After the reaction is complete, extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain a brown liquid.

Quantitative Data ("One-Pot" Method):

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |

| 3-Phenylpropyl Bromide | 199.09 | 20 g | 0.10 | - |

| Ethylamine Hydrochloride | 81.54 | 4.1 g | 0.05 | - |

| Alverine Base | 281.44 | 13.5 g | 0.048 | 96% |

Step 4: Synthesis of this compound

The final step is the salification of the alverine free base with citric acid.

Reaction: N-ethyl-N-(3-phenylpropyl)benzenepropanamine + Citric Acid → this compound

Experimental Protocol (based on CN103508898A):

-

Dissolve 13.5 g of the alverine base obtained in the previous step in 100 mL of dehydrated ethanol.

-

In a separate flask, dissolve 9.2 g (0.048 mol) of citric acid in 100 mL of dehydrated ethanol.

-

Add the citric acid solution to the alverine base solution with stirring.

-

Stir the mixture at room temperature, which will result in the precipitation of a solid.

-

Filter the solid, wash, and dry.

-

Recrystallize the product from dehydrated ethanol to obtain this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |

| Alverine Base | 281.44 | 13.5 g | 0.048 | - |

| Citric Acid | 192.12 | 9.2 g | 0.048 | - |

| This compound | 473.57 | 15.2 g | 0.032 | 66.9% |

Mechanism of Action: 5-HT₁ₐ Receptor Antagonism

This compound exerts its pharmacological effects, at least in part, through its activity as a 5-HT₁ₐ receptor antagonist. The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by serotonin (5-HT), which is implicated in the modulation of gastrointestinal motility and visceral sensitivity.

The signaling pathway of the 5-HT₁ₐ receptor is illustrated below.

Caption: Simplified signaling pathway of the 5-HT₁ₐ receptor and the antagonistic action of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used for the identification and quantification of this compound, with a characteristic band at 2052 cm⁻¹ being useful for quantification.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide has detailed a robust and well-documented synthetic route for the preparation of this compound from 3-phenyl-1-propanol. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working on the synthesis and characterization of this important pharmaceutical agent. The visualization of the synthetic workflow and the mechanism of action through its interaction with the 5-HT₁ₐ receptor signaling pathway provides a clear and concise summary of the core concepts. It is imperative that all experimental work is conducted in a controlled laboratory setting with appropriate safety precautions.

References

- 1. This compound | C26H35NO7 | CID 21718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SGD [yeastgenome.org]

- 3. CN101838205A - New method for preparing this compound - Google Patents [patents.google.com]

- 4. CN103508898A - Novel preparation method of this compound - Google Patents [patents.google.com]

Alverine Citrate: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a synthetic antispasmodic agent widely used in the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and painful diverticular disease.[1][2] Its therapeutic effects are primarily attributed to its direct relaxant effect on smooth muscles, particularly those of the intestine and uterus.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is crucial for formulation development, quality control, and understanding its pharmacokinetic and pharmacodynamic profile.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-Ethyl-N-(3-phenylpropyl)benzenepropanamine 2-Hydroxy-1,2,3-propanetricarboxylate | [4] |

| IUPAC Name | N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

| CAS Number | 5560-59-8 | |

| Molecular Formula | C₂₆H₃₅NO₇ | |

| Molecular Weight | 473.56 g/mol | |

| Appearance | White to off-white crystalline powder |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 100-102 °C | |

| Solubility | Slightly soluble in water and methylene chloride; Sparingly soluble in ethanol (96%). Soluble in DMSO (~30 mg/mL) and dimethylformamide (~30 mg/mL). Aqueous buffer (PBS, pH 7.2) solubility is approximately 1 mg/mL. | |

| pKa (Strongest Basic) | 10.44 | |

| pH (in solution) | 3.5-4.5 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample until a small amount of the powder is packed into the bottom. The tube is then inverted and tapped gently to pack the powder into a column of 2-4 mm height.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then adjusted to 1-2 °C/min.

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a glass vial.

-

Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at a high speed to separate the undissolved solid from the supernatant.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its wavelength of maximum absorbance (λmax).

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Blank Measurement: The cuvette is filled with the solvent, and a baseline correction is performed.

-

Sample Measurement: The cuvette is rinsed and filled with the this compound solution. The absorbance is scanned over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups. A simple and sensitive IR spectrophotometric method has been developed for estimating this compound in capsule dosage form. The sample is analyzed by the KBr pellet method, and the IR band at 2052 cm-1 is considered for quantification.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr (spectroscopic grade, dried)

Procedure:

-

Sample Preparation: Approximately 1-2 mg of this compound is mixed with about 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a fine, uniform powder.

-

Pellet Formation: The powdered mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Mechanism of Action and Signaling Pathways

This compound exerts its antispasmodic effects through a multi-faceted mechanism of action. It acts as a smooth muscle relaxant by directly targeting the muscle cells in the gut and uterus. The primary mechanisms include the inhibition of calcium influx into smooth muscle cells and modulation of serotonin receptors.

Inhibition of L-type Calcium Channels

This compound is understood to inhibit the influx of calcium ions through L-type calcium channels in smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and alleviates spasms.

Caption: Inhibition of L-type Ca²⁺ channels by this compound.

Antagonism of 5-HT1A Receptors

This compound also acts as an antagonist at the 5-HT1A serotonin receptors. Serotonin (5-HT) plays a role in regulating intestinal motility and sensation. By blocking 5-HT1A receptors, this compound can modulate visceral hypersensitivity, a key factor in IBS.

Caption: Antagonism of 5-HT1A receptors by this compound.

Inhibition of the NF-κB Signaling Pathway

Recent studies have indicated that this compound possesses anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It achieves this by targeting Src kinase, an upstream regulator of this pathway. This mechanism may contribute to its therapeutic effects in inflammatory conditions of the gut.

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Drug Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a drug substance like this compound.

Caption: General workflow for drug substance characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The visualization of its signaling pathways offers a clearer understanding of its mechanism of action at a molecular level. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antispasmodic agent.

References

Alverine Citrate's Complex Interaction with Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine citrate, a widely used antispasmodic agent, exhibits a paradoxical and multifaceted mechanism of action on smooth muscle. Traditionally viewed as a direct smooth muscle relaxant, recent research reveals a more complex interplay of cellular and signaling pathways. This technical guide provides an in-depth analysis of the core mechanisms through which this compound modulates smooth muscle function, with a focus on its dual effects on spontaneous and evoked contractions, its interaction with calcium signaling pathways, and its role as a serotonin receptor antagonist. This document synthesizes key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is clinically effective in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease, as well as primary dysmenorrhea.[1][2] Its therapeutic benefits are primarily attributed to its ability to alleviate smooth muscle spasms.[1][3] While historically classified as a direct-acting spasmolytic, the precise molecular mechanisms underlying its action are intricate and not fully elucidated.[3] Emerging evidence points towards a complex pharmacological profile that includes modulation of ion channels, interference with calcium sensitization pathways, and interaction with neurotransmitter receptors. This guide aims to deconstruct these mechanisms, offering a detailed technical overview for the scientific community.

Core Mechanisms of Action

This compound's effect on smooth muscle is characterized by a notable paradox: it enhances spontaneous contractile activity while simultaneously suppressing contractions evoked by various stimuli. This dual action arises from its influence on at least three primary cellular processes: L-type calcium channel activity, calcium sensitization of the contractile apparatus, and serotonin receptor signaling.

Modulation of L-type Calcium Channels

This compound directly interacts with voltage-gated L-type calcium channels, which are crucial for initiating smooth muscle contraction. However, its effect is not a simple blockade.

-

Inhibition of Inactivation: In spontaneously active smooth muscle, such as the detrusor muscle of the bladder, alverine has been shown to inhibit the inactivation of L-type Ca2+ channels. This leads to a prolonged influx of calcium during an action potential, resulting in an increased frequency and amplitude of spontaneous contractions. This explains the seemingly paradoxical excitatory effect of the drug on basal smooth muscle activity.

-

Calcium Influx Inhibition: In other contexts, particularly in response to depolarizing stimuli, this compound acts as a calcium channel blocker, inhibiting the influx of calcium into smooth muscle cells. This is a key component of its spasmolytic effect, as it prevents the excessive contractions that characterize gastrointestinal disorders.

Inhibition of Calcium Sensitization (Rho-kinase Pathway)

A pivotal aspect of alverine's mechanism is its ability to reduce the sensitivity of the contractile proteins to calcium, a process known as calcium desensitization. This is primarily achieved through the inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway.

The Rho-kinase pathway plays a crucial role in smooth muscle contraction by inhibiting myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in the phosphorylated state of the myosin light chain, resulting in a greater contractile force at a given intracellular calcium concentration.

This compound is suggested to inhibit Rho-kinase activity. By doing so, it prevents the inhibition of MLCP, leading to increased MLCP activity and subsequent dephosphorylation of the myosin light chain. This effectively uncouples the contractile response from the intracellular calcium concentration, leading to smooth muscle relaxation even in the presence of elevated calcium levels. This mechanism is particularly important in suppressing contractions evoked by agonists like acetylcholine and high potassium concentrations.

5-HT1A Receptor Antagonism

This compound is a potent antagonist of the 5-HT1A serotonin receptor subtype, with an IC50 of 101 nM. Serotonin (5-HT) is a key neurotransmitter in the gut, regulating motility and sensation. In conditions like IBS, visceral hypersensitivity is a major contributor to pain. By blocking 5-HT1A receptors, this compound can modulate nociceptive signaling and reduce visceral hypersensitivity. This antinociceptive effect is a significant component of its therapeutic action in relieving abdominal pain associated with functional bowel disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies investigating the effects of this compound on smooth muscle.

| Agent/Condition | Concentration | Muscle Type | Effect | Reference |

| Alverine | 10 µM | Guinea-pig detrusor | Increased frequency and amplitude of spontaneous action potentials and contractions. | |

| Alverine | 10 µM | Guinea-pig detrusor | Decreased rate of decay of action potentials. | |

| Alverine | 10 µM | Guinea-pig detrusor | Suppressed contractions induced by 40 mM High K+ and 10 µM ACh. | |

| Charybdotoxin | 50 nM | Guinea-pig detrusor | Attenuated alverine-induced enhancement of spontaneous contractions. | |

| Cyclopiazonic acid | 10 µM | Guinea-pig detrusor | Did not attenuate alverine-induced enhancement of spontaneous contractions. | |

| Bay K 8644 | 10 µM | Guinea-pig detrusor | Did not attenuate alverine-induced enhancement of spontaneous contractions. | |

| Y-27632 (Rho-kinase inhibitor) | 10 µM | Guinea-pig detrusor | Similar suppression of evoked contractions as alverine. |

Table 1: Effects of this compound and Other Agents on Smooth Muscle Function

| Parameter | Control | Alverine (10 µM) | Y-27632 (10 µM) | Reference |

| High K+ (40 mM) induced contraction (% of control) | 100% | Significantly suppressed | Significantly suppressed | |

| ACh (10 µM) induced contraction (% of control) | 100% | Significantly suppressed | Significantly suppressed | |

| Spontaneous contraction amplitude | Baseline | Increased | Suppressed | |

| Spontaneous contraction frequency | Baseline | Increased | - |

Table 2: Comparative Effects of Alverine and Y-27632 on Smooth Muscle Contractions

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have elucidated the mechanism of action of this compound.

Preparation of Smooth Muscle Strips

-

Tissue Source: Male guinea pigs are euthanized by cervical dislocation.

-

Dissection: The urinary bladder is removed and placed in a Krebs solution. The detrusor smooth muscle is dissected free from the underlying urothelium.

-

Preparation: Small muscle strips (approximately 1 mm wide and 3-4 mm long) are prepared for tension recording. For electrophysiological and intracellular calcium measurements, single-bundle preparations are used.

Tension Recording

-

Apparatus: Muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Transducer: One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Protocol: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 5 mN. Spontaneous contractions are recorded. Evoked contractions are induced by adding agents such as high potassium solution (e.g., 40 mM KCl) or acetylcholine (e.g., 10 µM) to the bath. The effects of this compound are assessed by adding it to the bath at the desired concentration (e.g., 10 µM) and observing the changes in spontaneous and evoked contractions.

Electrophysiology (Membrane Potential Recording)

-

Method: Intracellular recordings are made from single smooth muscle cells within the muscle bundle using sharp glass microelectrodes filled with 3 M KCl.

-

Apparatus: A high-impedance amplifier is used to record the membrane potential.

-

Protocol: Spontaneous action potentials are recorded in the absence and presence of this compound to assess changes in frequency, amplitude, and rate of decay.

Intracellular Calcium Measurement

-

Fluorescent Indicator: Muscle bundles are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Imaging System: A fluorescence imaging system is used to measure the ratio of fluorescence emission at two different excitation wavelengths, which is proportional to the intracellular calcium concentration ([Ca2+]i).

-

Protocol: Spontaneous calcium transients and agonist-induced increases in [Ca2+]i are recorded before and after the application of this compound to determine its effect on calcium signaling.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.

Caption: Alverine's effect on spontaneous smooth muscle contraction.

Caption: Alverine's inhibition of the Rho-kinase pathway in evoked contraction.

Caption: Workflow for investigating Alverine's effects on smooth muscle.

Conclusion

The mechanism of action of this compound on smooth muscle is far more sophisticated than that of a simple relaxant. Its paradoxical effects on spontaneous versus evoked contractions can be attributed to a complex interplay between the inhibition of L-type calcium channel inactivation and the suppression of the Rho-kinase-mediated calcium sensitization pathway. Furthermore, its 5-HT1A receptor antagonism contributes a crucial antinociceptive dimension to its therapeutic profile, particularly relevant for patients with visceral hypersensitivity. A thorough understanding of these multifaceted mechanisms is essential for the rational design of future therapeutic strategies targeting smooth muscle dysfunctions and for optimizing the clinical application of this compound. Further research is warranted to fully delineate the downstream effectors of these pathways and to explore potential synergistic interactions with other therapeutic agents.

References

Identifying the Biological Targets of Alverine Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a smooth muscle relaxant utilized in the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS), and for the relief of uterine muscle spasms associated with dysmenorrhea.[1] Its therapeutic effects are attributed to its direct action on smooth muscle, leading to the alleviation of cramps and spasms.[1] This technical guide provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data, detailed experimental protocols for target identification and characterization, and visual representations of the associated signaling pathways and experimental workflows.

Identified Biological Targets

Current research has identified several key biological targets of this compound, primarily focusing on its interaction with receptors and ion channels that modulate smooth muscle contractility and inflammatory signaling pathways.

Primary Targets and Mechanisms of Action

This compound's primary mechanism of action involves the modulation of ion channels and receptor signaling in smooth muscle cells.[2] It also exhibits anti-inflammatory properties by targeting key signaling molecules. The identified targets include:

-

5-HT1A Receptor: this compound acts as an antagonist at the 5-HT1A receptor.[1][3] This action is significant in the context of visceral hypersensitivity, a common feature of IBS, as serotonin (5-HT) is a key mediator of hyperalgesia in the gut. By blocking 5-HT1A receptors, this compound can inhibit serotonin-induced rectal hypersensitivity.

-

L-type Calcium Channels: this compound has been shown to inhibit the inactivation of L-type Ca2+ channels in smooth muscle cells. This action can lead to an increase in Ca2+ influx during spontaneous action potentials, paradoxically enhancing spontaneous contractions while suppressing evoked contractility.

-

Src Kinase and the NF-κB Pathway: this compound has demonstrated anti-inflammatory effects by targeting Src kinase, a non-receptor tyrosine kinase. By inhibiting Src, this compound downregulates the phosphorylation of upstream signaling molecules in the NF-κB pathway, including IκBα and AKT, ultimately leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its identified biological targets.

| Target | Parameter | Value | Species | Assay Method | Reference |

| 5-HT1A Receptor | IC50 | 101 nM | Rat | Radioligand Binding Assay |

Note: IC50 and Ki values for the interaction of this compound with L-type calcium channels and Src kinase are not yet definitively established in the literature and require further investigation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Smooth Muscle Relaxation and Anti-inflammatory Effects

The following diagram illustrates the known signaling pathways modulated by this compound.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Identifying this compound Targets

The following diagram outlines a general workflow for the identification and validation of this compound's biological targets.

Caption: Experimental workflow for target identification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the biological targets of this compound.

Protocol 1: In Vitro Smooth Muscle Contractility Assay (Guinea Pig Ileum)

This protocol is adapted from standard organ bath procedures to assess the effect of this compound on smooth muscle contraction.

1. Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1).

-

Gently flush the lumen with Krebs solution to remove contents.

-

Cut the ileum into 2-3 cm segments.

2. Organ Bath Setup:

-

Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

-

Spontaneous Contractions: Record the spontaneous contractile activity of the ileum. Apply this compound in a cumulative concentration-response manner (e.g., 10 nM to 100 µM) and record the changes in frequency and amplitude of contractions.

-

Evoked Contractions:

- Induce contractions with a submaximal concentration of an agonist such as acetylcholine (ACh, e.g., 1 µM) or high potassium (KCl, e.g., 60 mM).

- Once a stable contraction is achieved, add this compound in a cumulative concentration-response manner to assess its relaxant effect.

- Alternatively, pre-incubate the tissue with varying concentrations of this compound for 20 minutes before adding the contractile agonist.

4. Data Analysis:

-

Measure the amplitude and frequency of spontaneous contractions.

-

For evoked contractions, express the response to the agonist in the presence of this compound as a percentage of the maximal contraction induced by the agonist alone.

-

Construct concentration-response curves and calculate EC50 or IC50 values where applicable.

Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor.

1. Membrane Preparation:

-

Homogenize rat brain tissue (e.g., hippocampus or cortex, known to be rich in 5-HT1A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine:

- 50 µL of membrane preparation (approximately 100-200 µg of protein).

- 50 µL of [3H]-8-OH-DPAT (a specific 5-HT1A receptor agonist radioligand) at a concentration near its Kd (e.g., 1-2 nM).

- 50 µL of varying concentrations of this compound (e.g., 1 pM to 100 µM) or vehicle (for total binding) or a saturating concentration of a known 5-HT1A antagonist like WAY-100635 (10 µM) (for non-specific binding).

-

Incubate the plate at 25°C for 60 minutes.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Src Kinase Target Engagement

This protocol is designed to confirm the direct binding of this compound to Src kinase in a cellular context.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) to 80-90% confluency.

-

Treat the cells with either vehicle (DMSO) or a desired concentration of this compound (e.g., 100 µM) for 1-2 hours at 37°C.

2. Heat Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by immediate cooling to 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction) and determine the protein concentration.

4. Western Blot Analysis:

-

Separate equal amounts of soluble protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Src kinase overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities for Src kinase at each temperature for both vehicle- and this compound-treated samples.

-

Normalize the intensities to the intensity of the non-heated control (37°C).

-

Plot the normalized band intensity against the temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 4: NF-κB Luciferase Reporter Assay

This protocol assesses the inhibitory effect of this compound on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 24-well plate at a density that will result in 80-90% confluency on the day of transfection.

-

Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

2. Cell Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound (e.g., 10 to 200 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL), for 6 hours. Include an unstimulated control group.

3. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Express the NF-κB activity as a fold change relative to the unstimulated control.

-

Plot the fold change in NF-κB activity against the concentration of this compound to determine its inhibitory effect and calculate the IC50 value.

Conclusion

This technical guide has detailed the current understanding of the biological targets of this compound, focusing on its roles as a 5-HT1A receptor antagonist, an L-type calcium channel modulator, and an inhibitor of the Src-NF-κB signaling pathway. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the multifaceted mechanism of action of this compound and to explore its potential in novel therapeutic applications. Further research is warranted to precisely quantify its interactions with all identified targets and to fully elucidate the clinical relevance of these interactions.

References

- 1. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving mechanisms of action of this compound on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

Alverine Citrate as a 5-HT1A Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine citrate is a drug primarily used for functional gastrointestinal disorders, acting as a smooth muscle relaxant.[1] Emerging evidence has highlighted its activity as a 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound with a specific focus on its interaction with the 5-HT1A receptor. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its antagonist activity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the 5-HT1A Receptor

This compound is traditionally known for its musculotropic spasmolytic effects, directly targeting smooth muscles in the gastrointestinal tract to alleviate symptoms of conditions like Irritable Bowel Syndrome (IBS).[1] Beyond this primary mechanism, research has revealed its interaction with the serotonergic system, specifically as an antagonist of the 5-HT1A receptor.[4]

The 5-HT1A receptor is a subtype of serotonin receptor belonging to the G protein-coupled receptor (GPCR) superfamily. These receptors are predominantly coupled to inhibitory G proteins (Gi/o). Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. The 5-HT1A receptor is a significant target in the development of therapeutics for psychiatric disorders such as anxiety and depression.

Quantitative Analysis of this compound's 5-HT1A Receptor Binding

The antagonist activity of this compound at the 5-HT1A receptor has been quantified through in vitro binding assays. The available data on its binding affinity and potency are summarized below.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 101 nM | Not Specified | Radioligand Binding Assay | |

| Ki | 49 nM | Not Specified | Not Specified |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the 5-HT1A receptor. The Ki value is the inhibition constant, which reflects the binding affinity of the antagonist.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the antagonist properties of this compound at the 5-HT1A receptor. While specific published protocols for this compound are not extensively detailed, the following represents standard and widely accepted methods in the field.

5-HT1A Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT1A receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the IC50 and Ki of this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or rat cortical membranes.

-

Radioligand: [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist). The choice of radioligand can influence the binding characteristics observed.

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, 4 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and homogenize them in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of a non-labeled competitor (e.g., 10 µM Serotonin).

-

Competition: Radioligand and varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation to all wells. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Inhibition of Forskolin-Induced cAMP Accumulation

This functional assay assesses the ability of this compound to act as an antagonist by blocking the agonist-mediated inhibition of cAMP production.

Objective: To determine the functional antagonist potency of this compound at the 5-HT1A receptor.

Materials:

-

Cell Line: A cell line expressing the human 5-HT1A receptor (e.g., CHO-5-HT1A).

-

Agonist: A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT or Serotonin).

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Culture the 5-HT1A receptor-expressing cells to an appropriate density in 96-well plates.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration) in the presence of forsklin to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data will show that in the absence of the antagonist, the agonist inhibits forskolin-stimulated cAMP production. The antagonist, this compound, will reverse this inhibition in a dose-dependent manner. The concentration of this compound that produces 50% of the maximal reversal is its IC50 value for functional antagonism.

Visualizations

Signaling Pathway

References

Unraveling the Enigma: A Technical Guide to the Paradoxical Effects of Alverine Citrate on Smooth Muscle Contraction

For Immediate Release

A Deep Dive into the Dual-Action Mechanism of a Common Antispasmodic

This technical guide offers an in-depth exploration of the paradoxical pharmacological effects of Alverine Citrate on smooth muscle tissue. While clinically employed as a smooth muscle relaxant for conditions such as Irritable Bowel Syndrome (IBS) and primary dysmenorrhea, preclinical evidence reveals a more complex, dual mechanism of action.[1][2] this compound has been shown to enhance spontaneous smooth muscle contractions while simultaneously suppressing contractions evoked by various stimuli.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigation, and a quantitative summary of the available data.

Core Mechanisms of Action: A Paradoxical Duality

The primary paradoxical effect of this compound lies in its ability to modulate smooth muscle contractility in two distinct ways:

-

Enhancement of Spontaneous Contractions: At concentrations typically around 10 μM, this compound increases the frequency and amplitude of spontaneous action potentials and associated contractions in phasic smooth muscles, such as the guinea pig detrusor smooth muscle. This effect is primarily attributed to the inhibition of the inactivation of L-type voltage-gated calcium channels. By slowing the channel's inactivation, Alverine prolongs the influx of Ca²⁺ during each action potential, thereby increasing the magnitude and frequency of spontaneous contractile events.

-

Suppression of Evoked Contractions: In stark contrast, this compound effectively suppresses contractions induced by agonists like acetylcholine (ACh) or high concentrations of potassium (High K⁺). This inhibitory action is not due to a blockade of Ca²⁺ influx but rather to a decrease in the calcium sensitivity of the contractile apparatus. Evidence strongly suggests that Alverine acts as an inhibitor of the RhoA/Rho-kinase (ROCK) signaling pathway. This pathway is a key regulator of Ca²⁺ sensitization in smooth muscle, and its inhibition by Alverine uncouples the intracellular Ca²⁺ concentration from the contractile force, leading to relaxation in the presence of contractile stimuli.

It is important to note that a potential role for phosphodiesterase (PDE) inhibition, a common mechanism for other smooth muscle relaxants, has not been substantiated for this compound in the available literature.

Signaling Pathways

The dual effects of this compound can be visualized through its interaction with two critical signaling pathways in smooth muscle cells.

Pro-Contractile Effect on Spontaneous Activity

Alverine's enhancement of spontaneous contractions is mediated through its action on L-type calcium channels, leading to increased intracellular calcium.

Anti-Contractile Effect on Evoked Activity

Conversely, Alverine's suppression of evoked contractions is achieved by inhibiting the RhoA/ROCK pathway, which desensitizes the contractile machinery to calcium.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various smooth muscle preparations as reported in the literature.

Table 1: Effect of this compound on Spontaneous Contractions

| Tissue Preparation | Species | Alverine Conc. | Observed Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| Detrusor Smooth Muscle | Guinea Pig | 10 µM | Increased frequency and amplitude of spontaneous action potentials and Ca²⁺ transients | Frequency of Ca²⁺ transients increased from 11.3 ± 3.6 min⁻¹ to 18.1 ± 3.3 min⁻¹ (n=8, P<0.05) |

| Intestinal Mechanoreceptors | Cat | 2 mg/kg (i.v.) | Enhanced spontaneous activity | Data not specified as percentage | |

Table 2: Effect of this compound on Evoked Contractions | Tissue Preparation | Species | Stimulus | Alverine Conc. | Observed Effect | Quantitative Change | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Detrusor Smooth Muscle | Guinea Pig | High K⁺ (40 mM) | 10 µM | Suppressed contraction | Significant suppression observed | | | Detrusor Smooth Muscle | Guinea Pig | Acetylcholine (10 µM) | 10 µM | Suppressed contraction | Significant suppression observed | | | Intestinal Mechanoreceptors | Cat | Cholecystokinin, Substance P, Phenylbiguanide | 2 mg/kg (i.v.) | Inhibited vagal activity | Significant inhibition observed | |

Experimental Protocols

The following are generalized protocols for the in vitro assessment of this compound's effects on smooth muscle contractility, based on established methodologies.

General Tissue Preparation and Mounting

-

Tissue Dissection: Isolate smooth muscle strips (e.g., from guinea pig bladder, rat ileum, or human myometrium) in cold, oxygenated Physiological Saline Solution (PSS).

-

Mounting: Secure the muscle strips in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1 g), with regular washes with fresh PSS.

Assessment of Spontaneous Contractions

-

Baseline Recording: Record spontaneous contractile activity for a stable period (e.g., 30 minutes).

-

Drug Application: Add this compound to the organ bath in a cumulative or single-dose manner.

-

Data Analysis: Measure changes in the amplitude and frequency of contractions compared to the baseline.

Assessment of Evoked Contractions

-

Stimulation: Induce contractions using a specific agonist (e.g., acetylcholine, oxytocin) or high K⁺ solution until a stable plateau is reached.

-

Inhibition Curve: In the continued presence of the agonist, add increasing concentrations of this compound to generate a concentration-response curve for its inhibitory effect.

-

Data Analysis: Calculate the IC₅₀ value for this compound's inhibition of the evoked contraction.

Conclusion and Future Directions

This compound exhibits a unique and paradoxical dual effect on smooth muscle contraction, enhancing spontaneous activity through inhibition of L-type Ca²⁺ channel inactivation while suppressing evoked contractions via inhibition of the RhoA/ROCK pathway. This complex mechanism warrants further investigation, particularly to elucidate the precise molecular interactions with the L-type Ca²⁺ channel subunits and the downstream effectors of the Rho-kinase pathway. Moreover, a definitive study to rule out any contribution from phosphodiesterase inhibition would be valuable. A deeper understanding of these paradoxical effects will be crucial for the rational design of more selective and effective smooth muscle modulators for a variety of visceral disorders.

References

- 1. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolving mechanisms of action of this compound on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving mechanisms of action of this compound on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Alverine Citrate: A Multifaceted Modulator of Visceral Hypersensitivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), presents a significant challenge in drug development due to its complex and multifactorial pathophysiology. Alverine citrate has emerged as a therapeutic agent with a unique dual mechanism of action that addresses both the sensory and motor components of this condition. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates visceral hypersensitivity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for visceral pain and related disorders.

Introduction

Visceral hypersensitivity is characterized by a lowered pain threshold and an exaggerated response to physiological stimuli within the gastrointestinal tract. It is a key contributor to the abdominal pain and discomfort experienced by patients with IBS.[1] The underlying mechanisms are complex, involving alterations in peripheral and central sensitization, neuro-immune interactions, and neurotransmitter signaling.[1] this compound is a smooth muscle relaxant that has been shown to alleviate the symptoms of IBS by targeting key pathways involved in visceral nociception.[2][3] This guide delves into the molecular pharmacology of this compound, its effects in preclinical models of visceral hypersensitivity, and its clinical utility.

Core Mechanisms of Action

This compound's therapeutic effects in visceral hypersensitivity are primarily attributed to its dual action on two key molecular targets: 5-hydroxytryptamine type 1A (5-HT1A) receptors and L-type calcium channels.[2]

Antagonism of the 5-HT1A Receptor

Serotonin (5-HT) is a critical neurotransmitter in the gut-brain axis, and its dysregulation is implicated in the pathophysiology of IBS. The 5-HT1A receptor subtype, in particular, plays a role in modulating visceral sensation. This compound acts as a potent antagonist at the 5-HT1A receptor.

-

Signaling Pathway: By blocking the 5-HT1A receptor, this compound inhibits downstream signaling cascades that contribute to neuronal hyperexcitability and sensitization of afferent nerve fibers in the gut. This action helps to normalize the perception of visceral stimuli.

References

- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5560-59-8 | Benchchem [benchchem.com]

- 3. Rectal antinociceptive properties of this compound are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

Alverine Citrate: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Alverine Citrate, focusing on its mechanism of action in downregulating key inflammatory mediators. The information presented is primarily based on the findings from a key study in the field, offering a valuable resource for researchers investigating novel anti-inflammatory compounds.

Core Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory effects in vitro, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] This activity is attributed to its ability to directly target the Src kinase, a critical upstream regulator of NF-κB activation.[1][3] By inhibiting Src, this compound effectively suppresses the phosphorylation of key signaling molecules, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Analysis of Anti-inflammatory Effects

The in vitro efficacy of this compound in mitigating inflammatory responses has been quantified through various assays. The following tables summarize the key findings on its inhibitory effects on nitric oxide (NO) production and the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS- and Poly(I:C)-Stimulated RAW264.7 Cells

| Stimulant | This compound Concentration (µM) | Inhibition of NO Production (%) |

| LPS (1 µg/mL) | 50 | Not specified |

| 100 | Not specified | |

| 200 | 61 | |

| Poly(I:C) (3 µg/mL) | 50 | Not specified |

| 100 | Not specified | |

| 200 | 55 |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Gene Expression by this compound in LPS-Stimulated RAW264.7 Cells

| Gene | This compound Concentration (µM) | Inhibition of mRNA Expression (%) |

| iNOS | 200 | Up to 90 |

| COX-2 | 200 | Up to 90 |

| TNF-α | 200 | Up to 90 |

Key Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound is centered on the modulation of the NF-κB signaling cascade. The following diagrams illustrate the putative inhibitory pathway and a typical experimental workflow for assessing its anti-inflammatory effects in vitro.

Caption: Putative inhibitory pathway of this compound on the NF-κB signaling cascade.

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 macrophage-like cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Production Assay

-

Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1 x 10⁶ cells/mL and incubate for 18 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 30 minutes.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL or polyinosinic:polycytidylic acid (poly(I:C)) at 3 µg/mL.

-

Incubation: Incubate the plates for 24 hours.

-

NO Measurement:

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

-

Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates and treat with this compound and LPS as described in the NO production assay. Incubate for 6 hours.

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable RNA isolation reagent (e.g., TRIzol).

-

Quantify the extracted RNA using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers according to the manufacturer's protocol.

-

-

PCR Amplification:

-

Perform PCR amplification of the target genes (iNOS, COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH) using specific primers.

-

A typical PCR reaction mixture includes cDNA template, forward and reverse primers, dNTPs, Taq DNA polymerase, and PCR buffer.

-

PCR cycling conditions generally consist of an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Analysis:

-

Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with ethidium bromide.

-

Visualize the DNA bands under UV light and quantify the band intensities using densitometry software.

-

Normalize the expression of the target genes to the housekeeping gene.

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-Src, Src, p-p65, p65, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

This technical guide provides a foundational understanding of the in vitro anti-inflammatory properties of this compound. The presented data and protocols can serve as a valuable resource for further research and development in the field of anti-inflammatory therapeutics.

References

Alverine Citrate: A Technical Review of its Cholinergic Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine citrate is recognized as a direct-acting smooth muscle relaxant, primarily utilized for the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS)[1][2]. While its clinical efficacy is attributed to its antispasmodic properties, its interaction with the cholinergic system is multifaceted and extends beyond simple receptor antagonism. This technical guide provides an in-depth analysis of the cholinergic antagonist properties of this compound, summarizing key experimental findings, detailing methodologies, and visualizing the underlying mechanisms. The evidence suggests that this compound's antagonism of cholinergic-induced smooth muscle contraction is not primarily due to direct muscarinic receptor blockade, but rather a consequence of its effects on calcium signaling pathways and other downstream intracellular mechanisms.

Cholinergic Antagonist Profile